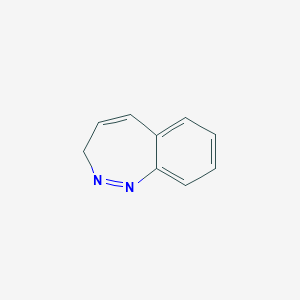

3H-1,2-Benzodiazepine

Description

Properties

CAS No. |

55379-61-8 |

|---|---|

Molecular Formula |

C9H8N2 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3H-1,2-benzodiazepine |

InChI |

InChI=1S/C9H8N2/c1-2-6-9-8(4-1)5-3-7-10-11-9/h1-6H,7H2 |

InChI Key |

GMSQLQURORXIQR-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=CC=CC=C2N=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2-Benzodiazepine can be achieved through various methods. One common approach involves the carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation. This method uses iodobenzene and terminal alkynes as starting materials, with a Pd-catalyst and Cp2TiCl2/m-phthalic acid/ethanol as the catalytic system . Another method involves the one-pot synthesis of benzodiazepines from azepines and benzodiazepines, oxazepines, thiazepines, and dithiazepines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow platforms for the synthesis of benzodiazepines has been reported, which allows for efficient and scalable production .

Chemical Reactions Analysis

Oxidation to N-Oxides and Subsequent Reactivity

Treatment of 3H-1,2-benzodiazepines with m-chloroperbenzoic acid (m-CPBA) produces 3H-1,2-benzodiazepine N-oxides . These N-oxides act as intermediates for synthesizing 3-substituted derivatives:

-

Alkoxide substitution : Reaction with sodium methoxide yields 3-methoxy-1,2-benzodiazepines .

-

Acid-catalyzed substitution : Hydrogen chloride or acetic acid introduces 3-chloro or 3-acetoxy groups, respectively .

Substitution Reactions at the 3-Position

The 3-position of this compound N-oxides is highly reactive, enabling diverse substitutions:

Photochemical Decomposition Pathways

UV irradiation of 3H-1,2-benzodiazepines induces photochemical decomposition, yielding 3-vinylindazole and indenes through ring-opening and rearrangement mechanisms . This reaction highlights the compound’s sensitivity to light and potential applications in photodynamic studies.

Structural Rearrangements and Ring Transformations

This compound N-oxides undergo thermal rearrangement to form 3-alkenyl-3H-pyrazole 2-oxides (e.g., compound 16 ) . This equilibrium-driven process underscores the dynamic nature of the diazepine ring system.

| Rearrangement Pathway | Conditions | Products | Key Insight |

|---|---|---|---|

| Thermal equilibration | Room temperature | Pyrazole 2-oxide derivatives | 1:1 equilibrium with diazepine N-oxide |

Activation Energy and Ring Inversion Dynamics

Variable-temperature NMR studies reveal that the activation energy for ring inversion in this compound N-oxides is 12–16 kJ/mol lower than in non-oxidized analogs . This reduced energy barrier facilitates structural flexibility, enhancing reactivity in substitution and rearrangement reactions.

Scientific Research Applications

3H-1,2-Benzodiazepine is a heterocyclic molecule with a broad range of applications, including uses as a therapeutic agent and as an intermediate in multistep synthesis . Researchers are interested in the benzodiazepine nucleus for synthesizing new drugs because of its potent pharmacophoric moiety and ring shape .

General Information

Pharmacological activities

Benzodiazepines exhibit diverse pharmacological activities, including:

- Anti-depressant Benzodiazepines can be used as an antidepressant .

- Anti-inflammatory Some derivatives of benzodiazepines exhibit anti-inflammatory effects .

- Antihypertensive Certain benzodiazepines have demonstrated antihypertensive properties .

- Antimalarial Benzodiazepines may be effective as antimalarial agents .

- Antitumor and anticancer Certain benzodiazepines have shown promise as antitumor and anticancer agents .

- Anticonvulsant Some benzodiazepines can be used as anticonvulsants .

- Antibacterial Certain derivatives of benzodiazepines exhibit antibacterial activity .

- Antitubercular Benzodiazepines may be effective as antitubercular agents .

- Antiproliferative Some benzodiazepines have demonstrated antiproliferative properties .

- Antifungal Certain benzodiazepines can be used as antifungal agents .

Research and studies

- Seizure-induced changes: Studies have demonstrated a significant increase in central benzodiazepine-specific binding after seizures, particularly in cerebral structures involved in seizure activity .

- Psychosis-induced aggression or agitation: Benzodiazepines have been studied for managing psychosis-induced aggression or agitation .

- Antifungal Agents: 1,2,4-Triazoles are being explored as antifungal agents, showing activity against Candida albicans and Cryptococcus neoformans .

- Anxiolytics: Benzodiazepines have been recognized as a class of potent anxiolytics without fatal adverse events, starting with chlordiazepoxide .

- Antidepressant Activities: Synthesized benzodiazepine analogs have shown antidepressant activities in animal models .

Mechanism of Action

3H-1,2-Benzodiazepine exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This results in the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties of the compound . The binding of this compound to the GABA-A receptor increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced excitability .

Comparison with Similar Compounds

Structural and Functional Analogues

1,4-Benzodiazepines (BDZs)

BDZs are a class of psychoactive drugs with a fused benzene and diazepine ring system. Unlike the hypothetical 1,2-benzodiazepine isomer, 1,4-BDZs (e.g., diazepam) are well-studied for their anxiolytic, sedative, and muscle-relaxant properties. Recent synthetic advances, such as the development of tricyclic 5,6-dihydro-4H-benzo[b][1,2,4]triazolo[1,5-d][1,4]diazepine derivatives , highlight their versatility in drug discovery . These derivatives are synthesized via [3+2]-cycloaddition/rearrangement reactions, enabling structural diversification for enhanced biological activity .

Dithiolethiones

Dithiolethiones (e.g., 3H-1,2-dithiole-3-thione ) are sulfur-containing heterocycles with chemopreventive properties. While structurally distinct from BDZs, they share pharmacological relevance in modulating detoxification enzymes. Studies show that derivatives like 4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione and 5-tert-butyl-3H-1,2-dithiole-3-thione exhibit weaker efficacy compared to the parent compound in inducing glutathione metabolism and Nrf2-mediated pathways .

Pharmacological and Mechanistic Differences

Table 1: Comparative Analysis of Key Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3H-1,2-benzodiazepine derivatives, and how do reaction conditions influence product purity?

- Methodological Answer: A widely used approach involves [3+2]-cycloaddition reactions followed by rearrangement steps, as demonstrated in the synthesis of tricyclic derivatives (e.g., 5,6-dihydro-4H-benzo[b][1,2,4]triazolo[1,5-d][1,4]diazepine). Reaction conditions such as solvent polarity, temperature, and catalyst selection critically impact regioselectivity and purity. For instance, trifluoroethanol (TFA) and NaH in acetonitrile are employed to minimize side reactions . Impurity profiles should be monitored using HPLC with acceptance criteria (e.g., ≤0.5% for individual impurities, ≤2.0% total) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound compounds?

- Methodological Answer: Multi-modal characterization is essential:

- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- ¹H NMR resolves proton environments, particularly in the diazepine ring and substituents.

- Thin-layer chromatography (TLC) verifies compound homogeneity.

Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. What computational approaches are used to predict the electronic structure and reactivity of this compound?

- Methodological Answer: Density functional theory (DFT) and ab initio methods (e.g., Hartree-Fock) calculate bond lengths, charge densities, and frontier molecular orbitals. These models correlate well with experimental geometries (e.g., dihedral angles in 3H-1,2-dithiole-3-thione analogs) and predict electrophilic/nucleophilic sites for reactivity studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of novel this compound analogs?

- Methodological Answer: Discrepancies between experimental and predicted spectra (e.g., ¹H NMR chemical shifts) require iterative refinement:

- Re-examine solvent effects and tautomeric equilibria.

- Compare computational results (DFT-optimized structures) with crystallographic data.

- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize multi-step synthesis pathways for tricyclic this compound derivatives while minimizing side reactions?

- Methodological Answer: Key optimizations include:

- Stepwise protection/deprotection : Use tert-butyl esters to stabilize intermediates.

- Catalyst screening : TBTU or CDI enhances coupling efficiency in amidation steps.

- In situ monitoring : Real-time HPLC tracks intermediate stability and byproduct formation .

Q. How do solvent polarity and catalyst selection impact the regioselectivity of [3+2] cycloaddition reactions in benzodiazepine synthesis?

- Methodological Answer: Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic attack on electron-deficient triazole precursors. Catalysts like NaH or TEA accelerate deprotonation, directing cycloaddition to the thermodynamically favored position. Computational modeling (e.g., transition-state analysis) predicts regiochemical outcomes .

Q. What methodologies are employed to predict acute toxicity profiles of novel this compound derivatives, and how do these models account for stereochemical factors?

- Methodological Answer: In silico tools like GUSAR-online integrate QSAR (quantitative structure-activity relationship) with molecular descriptors (e.g., LogP, topological polar surface area). Stereochemical effects are modeled using 3D pharmacophore alignment and docking simulations. Experimental validation via in vitro assays (e.g., mitochondrial toxicity screening) complements predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.